Diacetonamine acid oxalate monohydrate

Physical stability Handling safety Storage

Unlike the anhydrous oxalate or labile free base, Diacetonamine acid oxalate monohydrate (CAS 5895-86-3) guarantees a defined 1:1:1 amine:oxalic acid:water composition, eliminating stoichiometric errors in multi-step syntheses. The crystalline monohydrate (mp 126–127°C) offers reproducible molar calculations for preparing oxalic acid copper diacetonamine fungicides and 2-thiono-tetrahydropyrimidine libraries. Its stable, non-hygroscopic form ensures precise weighing and reliable reaction yields. Ideal as a reference standard for HPLC assay development. Choose the monohydrate for unmatched batch-to-batch consistency.

Molecular Formula C8H17NO6
Molecular Weight 223.22 g/mol
CAS No. 5895-86-3
Cat. No. B1637976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiacetonamine acid oxalate monohydrate
CAS5895-86-3
Molecular FormulaC8H17NO6
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(=O)CC(C)(C)N.C(=O)(C(=O)O)O.O
InChIInChI=1S/C6H13NO.C2H2O4.H2O/c1-5(8)4-6(2,3)7;3-1(4)2(5)6;/h4,7H2,1-3H3;(H,3,4)(H,5,6);1H2
InChIKeyWTWLHIRBZWLOBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diacetonamine Acid Oxalate Monohydrate (CAS 5895-86-3): A Crystalline Amino Ketone Salt for Controlled Organic Synthesis


Diacetonamine acid oxalate monohydrate is the 1:1 oxalate salt monohydrate of 4-amino-4-methyl-2-pentanone (diacetonamine), an aliphatic β-amino ketone [1]. It exists as spear-shaped white crystals with a melting point of 126–127 °C and is soluble in water, alcohols, and ether [2]. The compound is listed in the Merck Index as a defined derivative of diacetonamine and serves as a stable, isolable form of the otherwise labile free base [1].

Why Diacetonamine Salt Forms Cannot Be Interchanged: The Case for Acid Oxalate Monohydrate


Diacetonamine free base is a strongly alkaline liquid that decomposes readily in aqueous solution or upon distillation, reverting to mesityl oxide and ammonia [1]. Conversion to a crystalline salt is essential for isolation and storage, but different salt forms differ in hydration state, molecular weight, and stoichiometric behavior. The anhydrous hydrogen oxalate (CAS 625-04-7/625-03-6, MW 205.21) lacks a defined water of crystallization, leading to potential variability in reaction stoichiometry when used as a synthetic building block. The acid oxalate monohydrate (MW 223.22) provides a precisely defined 1:1:1 amine:oxalic acid:water composition, ensuring reproducible molar calculations in multi-step syntheses [2]. Substituting the free base, the hydrochloride, or the anhydrous oxalate may introduce uncontrolled hygroscopicity, stoichiometric errors, or decomposition that compromise yield and reproducibility.

Quantitative Evidence Guide: Diacetonamine Acid Oxalate Monohydrate vs. Free Base and Anhydrous Oxalate


Solid-State Stability: Crystalline Monohydrate vs. Decomposition-Prone Liquid Free Base

Diacetonamine free base is a liquid (bp₀.₂ 25 °C) that undergoes facile decomposition to mesityl oxide and ammonia in aqueous solution or during distillation [1]. In contrast, the acid oxalate monohydrate is a stable crystalline solid with a sharp melting point of 126–127 °C, enabling unequivocal identity verification and long-term storage without decomposition [1].

Physical stability Handling safety Storage

Defined Hydrate Stoichiometry Enables Precise Synthesis of Agricultural Copper Fungicide Complexes

The patented synthesis of oxalic acid copper diacetonamine, a broad-spectrum agricultural fungicide, employs diacetonamine oxalate at a precisely defined molar ratio of oxalate:copper:diacetonamine = 2:1:2 [1]. Use of the monohydrate form (MW 223.22) ensures accurate calculation of the diacetonamine equivalent, as the water of crystallization is known and fixed. Substitution with the anhydrous oxalate (MW 205.21) would introduce an 8.7% mass discrepancy per mole of amine, potentially altering the coordination environment and fungicidal activity.

Agrochemical synthesis Copper complex Stoichiometry

Commercial Purity Benchmarking: Monohydrate at ≥98% vs. Anhydrous at 90%

Commercially, the acid oxalate monohydrate is supplied at a minimum purity of 98% (HPLC) from multiple vendors , whereas the commonly listed anhydrous hydrogen oxalate (Sigma-Aldrich product 633437, now discontinued) was offered at 90% assay . The higher available purity of the monohydrate form reduces the need for pre-use purification in sensitive synthetic or biological applications.

Purity specification Procurement standard Quality control

Historical Use as a Preferred Intermediate in Heterocyclic Synthesis (Traube Procedure)

In the Traube synthesis of 2-thiono-4,4,6-trimethyl-1,2,3,4-tetrahydropyrimidine, diacetonamine acid oxalate was the specifically designated starting material, reacted with potassium thiocyanate to yield the cyclic thiourea [1]. Alternative amine sources (free base or hydrochloride) were not employed in the original protocol, suggesting that the acid oxalate form provides optimal reactivity for nucleophilic addition to the isothiocyanate intermediate.

Heterocyclic synthesis Pyrimidine Historical precedent

Recommended Application Scenarios for Diacetonamine Acid Oxalate Monohydrate


Precursor for Copper(II) Oxalate Diacetonamine Agricultural Fungicides

The monohydrate's defined stoichiometry makes it the ideal amine source for preparing oxalic acid copper diacetonamine, a patented fungicide active against cucumber downy mildew and tomato gray mold. The 2:1:2 (oxalate:Cu:amine) molar ratio requires precise knowledge of the amine equivalent weight [1]. Using the monohydrate ensures correct ligand-to-metal coordination and maximal bioactivity.

Building Block for Tetrahydropyrimidine and Related Heterocycles

In Traube-type condensations with potassium thiocyanate or substituted isothiocyanates, diacetonamine acid oxalate serves as the amine component for constructing 2-thiono-tetrahydropyrimidines, which are precursors to biologically active pyrimidine derivatives [2]. The crystalline form permits accurate weighing of small quantities for medicinal chemistry libraries.

Reference Standard for Analytical Method Development

With a sharp melting point of 126–127 °C and commercial availability at ≥98% purity, the monohydrate is suitable as a reference standard for HPLC assay development or for calibrating pharmacopeial methods involving amino ketone oxalate salts . The defined water content facilitates accurate preparation of standard solutions.

Source of Diacetonamine for Sporulation Induction Studies

Diacetonamine hydrochloride has been characterized as a sporulation-inducing factor in Bacillus spp. at concentrations of 40–400 µM [3]. The acid oxalate monohydrate can be quantitatively converted to the free base or the hydrochloride in situ, offering researchers a stable, weighable solid form for preparing dosing solutions with precisely known amine content.

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